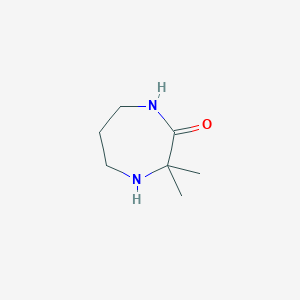
3,3-Dimethyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,4-diazepan-2-one is a chemical compound with the CAS number 933689-98-6 . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 1,4-diazepines, which includes 3,3-Dimethyl-1,4-diazepan-2-one, has been a subject of active research due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of these compounds . Another study discusses the microwave-assisted synthesis of 1,4-diazepine derivatives .Molecular Structure Analysis
The molecular structure of 1,4-diazepines has been studied using various spectroscopic techniques and Density Functional Theory (DFT) calculations . These studies provide insights into the structural characteristics related to the biological activity of these compounds .Chemical Reactions Analysis
1,4-Diazepines, including 3,3-Dimethyl-1,4-diazepan-2-one, are involved in various chemical reactions. A review discusses the synthetic routes and chemical reactions of 1,4-diazepine derivatives . Another study discusses the synthesis of 1,4-diazepine derivatives using an efficient heteropolyacid-catalyzed procedure .Aplicaciones Científicas De Investigación
Plant Growth Regulation
“3,3-Dimethyl-1,4-diazepan-2-one” has been used in the synthesis of novel triazole compounds that have shown significant plant growth regulatory activity. Specifically, a compound known as CGR3, which has methoxyacyl on the 3-position of the triazole ring, has demonstrated promising results. It promotes root length not only for mungbean but also for wheat. Additionally, CGR3 influences the levels of endogenous hormones (IAA, ABA, and GA3) in mungbean roots, playing an important role in controlling primary root development .
Treatment of Type 2 Diabetes
Another application of “3,3-Dimethyl-1,4-diazepan-2-one” is in the optimization of dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . Dipeptidyl peptidase IV inhibitors are a class of medicine that help to reduce high blood sugar levels in people with type 2 diabetes.
Safety and Hazards
Direcciones Futuras
The future directions for the research on 1,4-diazepines, including 3,3-Dimethyl-1,4-diazepan-2-one, involve the development of new synthetic methods and the exploration of their biological activities . The development of new microbiocides and the continuous change in the structures and types of microbiocides used are also important future directions .
Mecanismo De Acción
Target of Action
It is known that benzodiazepines, a class of drugs to which this compound is related, primarily target the gamma-aminobutyric acid (gaba) neurotransmitter .
Mode of Action
This enhancement results in an increase or decrease in the excitability of neurons, thereby regulating brain activity .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects pathways involving the gaba neurotransmitter .
Result of Action
Based on the known effects of benzodiazepines, it can be inferred that the compound may have sedative, muscle relaxant, and anticonvulsant properties .
Propiedades
IUPAC Name |
3,3-dimethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)6(10)8-4-3-5-9-7/h9H,3-5H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVMDEWTTFVQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCCN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,4-diazepan-2-one | |
CAS RN |
933689-98-6 |
Source


|
| Record name | 3,3-dimethyl-1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2,2-dimethyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2987275.png)
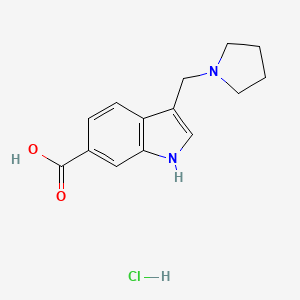
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)
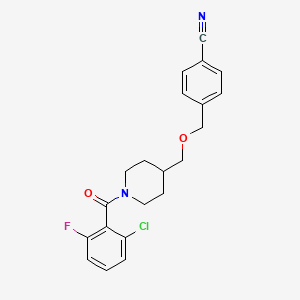
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
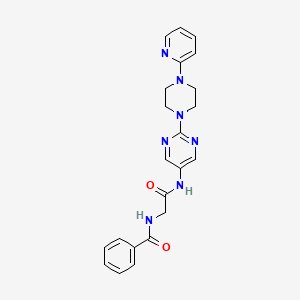

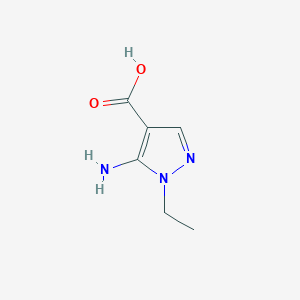
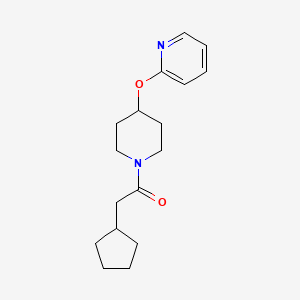
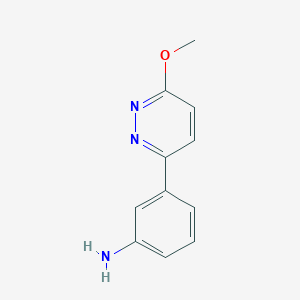
![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)
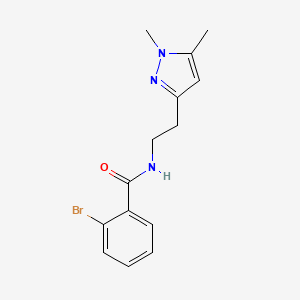
![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)
